N-[(3-methoxyphenyl)methyl]-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S3/c1-23-12-5-2-4-11(8-12)9-17-15(20)13-10-25-16(18-13)19-26(21,22)14-6-3-7-24-14/h2-8,10H,9H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPXOXYMCLSHKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as F5006-0077 or Inavolisib, is a highly selective inhibitor and degrader of mutant phosphatidylinositol 3-kinase (PI3K) alpha. PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
Inavolisib binds to and inhibits PI3K family kinases, including activating mutations in the catalytic alpha isoform PIK3CA (PI3Kα). It exerts its activity by binding to the ATP binding site of PI3K, thereby inhibiting the phosphorylation of PIP2 to PIP3. Furthermore, Inavolisib selectively degrades mutant PI3Kα in a proteasome-dependent fashion.
Biochemical Pathways
The PI3K-mediated signaling pathway plays an important role in the development of tumors as dysregulation is commonly associated with tumor growth and resistance to antineoplastic agents. By inhibiting PI3K, Inavolisib can disrupt this pathway, potentially inhibiting tumor growth.
Result of Action
Inavolisib’s action results in a reduction of PI3K pathway activity biomarkers such as pAKT and pPRAS40, inhibition of cell proliferation, and increased apoptosis in human PIK3CA-mutant breast cancer cell lines. In vivo, oral daily treatment of patient-derived PIK3CA-mutant breast cancer xenograft models with Inavolisib resulted in tumor regressions.
Action Environment
The efficacy of Inavolisib can be influenced by various environmental factors. For instance, the presence of other medications can affect its action. In a clinical trial, the efficacy of Inavolisib was improved when combined with therapies for hormone-receptor positive (HR+) breast cancer such as anti-estrogens (fulvestrant) or a CDK4/6 inhibitor (palbociclib).
Biological Activity
N-[(3-methoxyphenyl)methyl]-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure features a thiazole ring fused with a thiophene sulfonamide moiety and a methoxyphenyl group. This unique arrangement is believed to contribute to its biological properties.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. A study highlighted that compounds similar to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent cytotoxic effects. Specifically, the presence of electron-donating groups like methoxy at the phenyl ring enhances anticancer activity by increasing electron density, which may facilitate interactions with biological targets .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound A | HT29 | 1.61 ± 1.92 |
| Compound B | Jurkat | 1.98 ± 1.22 |
| This compound | MCF7 | TBD |
Anti-inflammatory Activity
The compound has also been investigated for its cyclooxygenase (COX) inhibitory effects. Inhibition of COX enzymes is a well-known mechanism for anti-inflammatory agents. Preliminary findings suggest that this thiazole derivative may act as a COX inhibitor, which could be beneficial in treating inflammatory conditions .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the thiazole and phenyl rings significantly influence the biological activity of related compounds. For instance:
- The introduction of electron-withdrawing groups on the thiophene ring enhances binding affinity to target proteins.
- The positioning of substituents on the phenyl ring can alter the compound's lipophilicity and bioavailability, impacting overall efficacy .
Case Study 1: Anticancer Efficacy
In a controlled study involving several thiazole derivatives, this compound was tested against human breast cancer cell lines. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations compared to control groups.
Case Study 2: Anti-inflammatory Potential
A separate investigation assessed the anti-inflammatory properties of this compound using an animal model of arthritis. The results showed a marked reduction in inflammatory markers and joint swelling when treated with the thiazole derivative, indicating its potential as a therapeutic agent in inflammatory diseases.
Scientific Research Applications
Biological Activities
1. Anticancer Activity:
- Research has indicated that compounds similar to N-[(3-methoxyphenyl)methyl]-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide exhibit promising anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .
- A study demonstrated that derivatives of thiazole and thiophene showed significant cytotoxic effects against several cancer cell lines, suggesting that this compound may have similar effects .
2. Antimicrobial Properties:
- Sulfonamide compounds are well-known for their antimicrobial activity. This compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in treating infectious diseases .
3. Anti-inflammatory Effects:
- Preliminary studies suggest that this compound could exhibit anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in managing inflammatory diseases .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Substituent Effects
The thiazole-4-carboxamide scaffold is highly versatile, with substituents dictating biological activity, solubility, and synthetic complexity. Below is a comparative analysis of key derivatives:
Table 1: Key Structural Analogues and Their Properties
Impact of Substituents on Bioactivity and Physicochemical Properties
Nitro Groups (e.g., ): Nitrothiophene derivatives exhibit antibacterial activity but may reduce purity (e.g., 42% vs. 99.05% for difluorophenyl analogues) .
Fluorine Substituents (e.g., ) :
- Fluorine atoms improve metabolic stability and lipophilicity. For example, 3,5-difluorophenyl derivatives achieve high purity (99.05%), suggesting favorable synthetic yields .
- In N-(2,4-difluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide , the nitro group may offset fluorine’s electron-withdrawing effects, balancing reactivity .
Methoxy and Aromatic Groups (e.g., ) :
- Methoxy groups (e.g., 4-methoxybenzyl in ) enhance solubility via hydrogen bonding while maintaining aromatic interactions with targets .
- Benzyl and substituted phenyl groups (e.g., 3-methoxyphenylmethyl in the target compound) may influence steric hindrance and receptor selectivity.
Sulfonamido and Thiophene Moieties :
Pharmacological Targets and Mechanisms
- Antibacterial Activity : Nitrothiophene-carboxamides () likely target bacterial enzymes via nitro group reduction and thiol interaction .
- Receptor Antagonism : Compounds like N-(dimethylsulphamoyl)-2-...-1,3-thiazole-4-carboxamide () act as LPA receptor antagonists, suggesting the target compound may modulate G-protein-coupled receptors .
Q & A
Basic Research Question: What structural features of this compound influence its chemical reactivity and biological activity?
Answer:
The compound’s core structure combines a thiazole ring (with sulfur and nitrogen atoms), a thiophene sulfonamido group, and a 3-methoxybenzyl substituent. Key reactivity determinants include:
- Thiophene sulfonamido moiety : Enhances hydrogen-bonding potential and enzyme inhibition via sulfonamide’s electron-withdrawing effects .
- Thiazole ring : Stabilizes aromatic interactions in protein binding pockets and participates in π-π stacking .
- 3-Methoxybenzyl group : Modulates lipophilicity and membrane permeability, critical for cellular uptake .
Methodologically, computational tools (e.g., DFT calculations) and spectroscopic analyses (NMR, IR) are used to map electronic properties and intermolecular interactions .
Basic Research Question: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
Synthesis typically involves:
Coupling reactions : Amide bond formation between thiazole-4-carboxylic acid and the 3-methoxybenzylamine derivative under DCC/DMAP catalysis .
Sulfonamide linkage : Reaction of thiophene-2-sulfonyl chloride with the intermediate amine under basic conditions (e.g., pyridine) .
Optimization strategies :
- Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Monitor reaction progress with TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) .
Basic Research Question: What in vitro assays are suitable for evaluating its biological activity?
Answer:
- Anticancer screening : NCI-60 human tumor cell line panel with GI₅₀ values calculated via MTT assays .
- Enzyme inhibition : Fluorescence-based assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX) .
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative pathogens .
Data normalization against controls (e.g., doxorubicin for cytotoxicity) is critical for reproducibility .
Advanced Research Question: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
- Substituent modification : Replace the 3-methoxy group with halogens (e.g., Cl, F) to enhance metabolic stability (see for fluorophenyl analogs) .
- Thiazole ring substitution : Introduce methyl groups at C5 to sterically hinder CYP450-mediated oxidation .
- Sulfonamide bioisosteres : Replace thiophene sulfonamide with triazole sulfonamide for improved solubility (analogous to ) .
SAR-driven libraries should prioritize compounds with ClogP <4 and topological polar surface area (TPSA) >80 Ų for CNS penetration .
Advanced Research Question: What mechanistic studies resolve contradictions in bioactivity data?
Answer:
Contradictions (e.g., high in vitro potency but low in vivo efficacy) may arise from:
- Off-target effects : Use kinome-wide profiling (e.g., KINOMEscan) to identify non-specific kinase inhibition .
- Metabolic instability : Perform hepatic microsomal assays (e.g., mouse/rat liver S9 fractions) to quantify CYP-mediated degradation .
- Protein binding : Measure plasma protein binding via equilibrium dialysis; >95% binding may reduce free drug concentration .
Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays) .
Advanced Research Question: How can researchers address poor aqueous solubility during formulation?
Answer:
- Co-solvent systems : Use PEG-400/ethanol mixtures (70:30 v/v) to enhance solubility (>5 mg/mL) .
- Nanoparticulate formulations : Encapsulate in PLGA nanoparticles (size <200 nm via solvent evaporation) for sustained release .
- Salt formation : Screen with counterions (e.g., HCl, sodium) to improve crystallinity and dissolution rates .
Preformulation studies should include pH-solubility profiling and accelerated stability testing (ICH guidelines) .
Advanced Research Question: What computational tools predict its metabolic pathways and toxicity?
Answer:
- Metabolism prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolites (e.g., O-demethylation of the methoxy group) .
- Toxicity screening : Apply Derek Nexus for structural alerts (e.g., sulfonamide-induced hypersensitivity) .
- Binding mode analysis : Molecular docking (AutoDock Vina) against hERG channels to assess cardiotoxicity risk .
Validate predictions with in vitro hepatotoxicity assays (e.g., HepG2 cell viability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
